molecular formula C10H18N2O5 B13107227 (3S,7R,8aS)-3-methyloctahydropyrrolo[1,2-a]pyrazin-7-ol oxalate

(3S,7R,8aS)-3-methyloctahydropyrrolo[1,2-a]pyrazin-7-ol oxalate

Cat. No.: B13107227
M. Wt: 246.26 g/mol
InChI Key: LZSCTUFPGIYIMV-CGJXVAEWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S,7R,8aS)-3-methyloctahydropyrrolo[1,2-a]pyrazin-7-ol oxalate is a nitrogen-containing heterocyclic compound. It features a pyrrole ring fused with a pyrazine ring, forming a unique structure that has garnered interest in various fields of scientific research. This compound is known for its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,7R,8aS)-3-methyloctahydropyrrolo[1,2-a]pyrazin-7-ol oxalate typically involves the cyclization of appropriate precursors. One common method includes the reaction of pyrrole with acyl (bromo)acetylenes to form 2-(acylethynyl)pyrroles. This intermediate then undergoes addition with propargylamine, followed by intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide to yield the desired pyrrolopyrazine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(3S,7R,8aS)-3-methyloctahydropyrrolo[1,2-a]pyrazin-7-ol oxalate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the hydroxyl group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(3S,7R,8aS)-3-methyloctahydropyrrolo[1,2-a]pyrazin-7-ol oxalate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3S,7R,8aS)-3-methyloctahydropyrrolo[1,2-a]pyrazin-7-ol oxalate involves its interaction with specific molecular targets and pathways. It may act by inhibiting key enzymes or receptors involved in disease processes. For example, it could inhibit kinase enzymes, thereby blocking signal transduction pathways essential for cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S,7R,8aS)-3-methyloctahydropyrrolo[1,2-a]pyrazin-7-ol oxalate is unique due to its specific stereochemistry and the presence of the oxalate group. This gives it distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C10H18N2O5

Molecular Weight

246.26 g/mol

IUPAC Name

(3S,7R,8aS)-3-methyl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazin-7-ol;oxalic acid

InChI

InChI=1S/C8H16N2O.C2H2O4/c1-6-4-10-5-8(11)2-7(10)3-9-6;3-1(4)2(5)6/h6-9,11H,2-5H2,1H3;(H,3,4)(H,5,6)/t6-,7-,8+;/m0./s1

InChI Key

LZSCTUFPGIYIMV-CGJXVAEWSA-N

Isomeric SMILES

C[C@H]1CN2C[C@@H](C[C@H]2CN1)O.C(=O)(C(=O)O)O

Canonical SMILES

CC1CN2CC(CC2CN1)O.C(=O)(C(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.